1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

Description

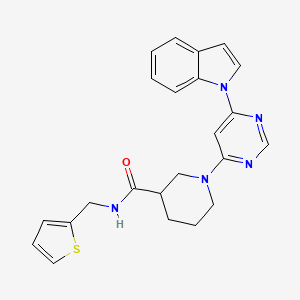

The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a heterocyclic small molecule featuring:

- A pyrimidin-4-yl core substituted at the 6-position with a 1H-indol-1-yl group.

- A piperidine ring connected to the pyrimidine’s 4-position.

- A carboxamide moiety at the piperidine’s 3-position, linked to a thiophen-2-ylmethyl group.

The indole and thiophene groups may enhance lipophilicity and π-π stacking, while the carboxamide provides hydrogen-bonding capability.

Properties

IUPAC Name |

1-(6-indol-1-ylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5OS/c29-23(24-14-19-7-4-12-30-19)18-6-3-10-27(15-18)21-13-22(26-16-25-21)28-11-9-17-5-1-2-8-20(17)28/h1-2,4-5,7-9,11-13,16,18H,3,6,10,14-15H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHLXEOTSOKOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NCC5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a synthetic small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 431.92 g/mol. The structure features an indole moiety, a pyrimidine ring, and a piperidine backbone, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H22N5O |

| Molecular Weight | 431.92 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CN(CCC1C(=O)NC2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and receptors that are implicated in cancer and inflammatory diseases.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit:

- Antitumor Activity : Inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

- Antimicrobial Properties : Activity against various bacterial strains.

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of similar indole-pyrimidine derivatives. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation and cell cycle arrest at the G0/G1 phase.

Study 2: Anti-inflammatory Effects

In a separate investigation, researchers assessed the anti-inflammatory properties of related compounds using an animal model for arthritis. The compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential utility in treating inflammatory diseases.

Study 3: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of indole-based compounds against resistant bacterial strains. The results showed that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s analogs differ in substituents on the pyrimidine core, piperidine-carboxamide position, and carboxamide-linked aromatic groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

*Calculated based on structural similarity where explicit data was unavailable.

Key Comparisons and Implications

Pyrimidine Substituents

- Pyrazole/Imidazole (BJ52910, BJ52846) : These heterocycles improve metabolic stability compared to indole but may reduce binding affinity due to smaller aromatic surfaces .

- Cyclopropyl (): Non-aromatic substituents like cyclopropyl reduce molecular weight and may enhance solubility, useful in CNS-targeting drugs .

Carboxamide Substituents

- Thiophen-2-ylmethyl (Target Compound) : Balances lipophilicity and moderate polarity, favorable for blood-brain barrier penetration .

- Pyridin-2-ylmethyl (BJ52910) : Introduces basicity, improving aqueous solubility and ionizable character .

Piperidine Position

Research Findings and Trends

- : Compounds with hydroxyethyl or dihydroxypropyl carboxamide substituents (e.g., 25l, 30a) show improved solubility but reduced CNS penetration compared to thiophen-2-ylmethyl derivatives .

- : Pyridin-2-ylmethyl analogs (BJ52910) exhibit higher in vitro potency against kinase targets but shorter half-lives due to metabolic oxidation .

- : Thiadiazole-linked compounds demonstrate nanomolar IC50 values in enzyme assays, attributed to sulfur-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.